Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6/c1-3-32-22(28)19-18-12-13-24(14-4-6-16(7-5-14)26(29)30)21(27)20(18)25(23-19)15-8-10-17(31-2)11-9-15/h4-11H,3,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNAOIQEGPVYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470997 | |
| Record name | Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536759-91-8 | |
| Record name | Ethyl 4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536759-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo(3,4-C)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536759918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8VJ5SY8JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS No. 536759-91-8) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C22H20N4O6
- Molecular Weight : 436.42 g/mol
- Purity : >95% (HPLC)
- Structure : The compound features a complex pyrazolo-pyridine framework, which is crucial for its biological activity.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
- Antimicrobial Activity : Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo derivatives have shown promising antimicrobial properties. Studies indicate that modifications in the pyrazolo-pyridine structure can enhance efficacy against a range of bacterial strains .
- Anticancer Properties : Research has indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
- Anticoagulant Activity : Similar compounds have been investigated for their ability to inhibit factor Xa, a crucial enzyme in the coagulation cascade. This positions them as potential candidates for anticoagulant therapies .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrazolo-pyridine derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications at the 6-position significantly increased antibacterial activity compared to standard antibiotics.
| Compound | Activity (Zone of Inhibition) |
|---|---|
| Control Antibiotic | 15 mm |
| Ethyl Derivative A | 20 mm |
| Ethyl Derivative B | 25 mm |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer) revealed that the compound induced apoptosis at concentrations as low as 10 µM.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Case Study 3: Anti-inflammatory Mechanism
Research demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in a murine model of inflammation, highlighting its potential as an anti-inflammatory agent.
Synthesis Methods
The synthesis of Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo derivatives typically involves multi-step reactions including:
- Condensation Reactions : Combining pyrazole derivatives with activated carbonyl compounds.
- Cyclization Processes : Formation of the pyrazolo-pyridine core through cyclization reactions under acidic or basic conditions.
- Functional Group Modifications : Introduction of methoxy and nitro groups to enhance biological activity.
Scientific Research Applications
Pharmaceutical Development
Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate serves as an important intermediate in the synthesis of Apixaban, a novel anticoagulant used to prevent blood clots. This compound is referred to as "Apixaban Related Compound F," highlighting its relevance in the pharmaceutical industry .
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-c]pyridine exhibit promising antitumor activity. Research indicates that modifications in the structure of this compound can enhance its efficacy against various cancer cell lines. The presence of nitro and methoxy groups is believed to play a crucial role in modulating biological activity .
Neuroprotective Effects
Research has suggested that compounds similar to ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo may possess neuroprotective properties. Investigations into their mechanisms have shown potential for treating neurodegenerative diseases by inhibiting pathways involved in neuronal apoptosis .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Bioactivity
- 4-Nitrophenyl Group : Enhances electrophilicity, facilitating nucleophilic attacks in synthesis . However, nitro groups may reduce metabolic stability compared to halogenated analogs (e.g., 4-iodophenyl in ).
- 4-Methoxyphenyl Group : Electron-donating methoxy group stabilizes the pyrazolo-pyridine core, improving crystallinity .
- Piperidinone Modification: Introduction of 2-oxopiperidin-1-yl (in ) increases solubility (LogP ~2.8) but complicates synthesis due to additional steps .
Preparation Methods
Condensation-Based Cyclization
The primary route involves a three-component condensation of 4-nitrobenzaldehyde, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole under solvent-free conditions. Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, a magnetic metal-organic framework (MOF), catalyzes the reaction at 100°C, forming the pyrazolo[3,4-c]pyridine core via consecutive Michael addition, cyclization, and aromatization. This method avoids traditional solvents like DMF or ethanol, reducing environmental impact and purification steps. Reaction completion within 2–4 hours contrasts with earlier solvent-based methods requiring 24 hours.
Mechanistic Insights :
-
Michael Adduct Formation : The aldehyde activates via hydrogen bonding with the MOF’s phosphonate groups, facilitating nucleophilic attack by 3-(cyanoacetyl)indole.
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Cyclization : The amine component attacks the carbonyl group, forming a six-membered ring intermediate.
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Aromatization : Dehydration and oxidation yield the fully conjugated pyridine system, with the nitro group stabilizing the aromatic transition state.
Patent-Based Industrial Synthesis
U.S. Patent 9,932,336B2 details a multi-step approach for Apixaban intermediates, including the target compound:
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Reductive Amination : 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one undergoes catalytic hydrogenation (Pd/C, H₂) to yield 4-aminophenyl derivatives.
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Cyclocondensation : Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate reacts with the amine intermediate under basic conditions (K₂CO₃, DMF), forming the pyrazolo ring.
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Nitro Group Retention : Unlike final Apixaban synthesis, the nitro substituent remains intact, directing subsequent Ullmann coupling reactions.
Key Modifications :
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Catalyst Screening : Replacing Pd/C with Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ improved yields from 72% to 89% while enabling magnetic recovery.
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Temperature Optimization : Lowering the reaction temperature from 130°C to 100°C minimized side products like N-oxide derivatives.
Catalytic Systems and Reaction Optimization
Nano-Catalysts in Solvent-Free Synthesis
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ demonstrated superior activity due to:
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High Surface Area (BET: 1,230 m²/g) : Enhances substrate adsorption and mass transfer.
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Acidic Sites (NH and PO₃ groups) : Promote aldehyde activation and dehydrative cyclization.
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Magnetic Separation : Facilitates reuse without centrifugation, maintaining 95% efficiency after seven cycles.
Comparative Catalytic Performance :
| Catalyst | Yield (%) | Reaction Time (h) | Reusability (Cycles) |
|---|---|---|---|
| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | 89 | 2.5 | 7 |
| Pd/C (10 wt%) | 72 | 4.0 | 3 |
| No Catalyst | <5 | 24 | – |
Solvent and Temperature Effects
Solvent-free conditions outperformed traditional solvents in both yield and reaction rate:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Solvent-Free | 89 | 2.5 |
| DMF | 68 | 6.0 |
| Ethanol | 54 | 8.0 |
| Water | 12 | 12.0 |
Elevated temperatures (>100°C) accelerated side reactions, such as nitro group reduction, while temperatures <80°C led to incomplete cyclization.
Structural Characterization and Analytical Data
Spectroscopic Identification
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FT-IR : Peaks at 1,720 cm⁻¹ (ester C=O), 1,680 cm⁻¹ (pyridone C=O), and 1,520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups.
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¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=8.8 Hz, 2H, Ar-NO₂), 7.89 (s, 1H, pyrazole-H), 6.93 (d, J=8.8 Hz, 2H, Ar-OCH₃), 4.32 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃).
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XRD : Diffraction peaks at 2θ = 10.2°, 14.7°, and 24.3° correspond to the triclinic crystal system.
Physicochemical Properties
-
Melting Point : 190–192°C (decomposition observed above 200°C).
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Solubility : Sparingly soluble in chloroform (2.1 mg/mL) and ethyl acetate (1.8 mg/mL).
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LogP : 3.59, indicating moderate lipophilicity suitable for oral drug intermediates.
Applications in Pharmaceutical Synthesis
The compound serves as a precursor to Apixaban via piperidin-2-one coupling under Ullmann conditions (CuI, K₂CO₃, 130°C). Nitro-to-amine reduction (H₂, Pd/C) precedes amidation with formamide to introduce the carboxamide moiety .
Q & A
Q. What are the key synthetic pathways and reaction conditions for synthesizing this compound, and how can yields be optimized?
The compound is synthesized via a multi-step protocol involving:
- Step 1 : Reaction of intermediates (e.g., 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one) with triethylamine and KI under reflux, yielding 71% of the ester intermediate .
- Step 2 : Acidic hydrolysis followed by recrystallization (85% yield) to remove byproducts and improve purity .
- Step 3 : Ester hydrolysis using NaOH to produce the carboxylic acid derivative (88% yield) .
Optimization Tips : - Use polar aprotic solvents (e.g., DMF) for improved solubility.
- Monitor reaction progress via TLC or HPLC to reduce side products .
Q. What spectroscopic and crystallographic methods confirm the compound’s structural integrity?
- 1H/13C NMR : Assign chemical shifts to verify substituents (e.g., 4-nitrophenyl at δ 8.2–8.4 ppm for aromatic protons) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional strain in the pyrazolo-pyridine core .
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for C25H25N5O4) .
Advanced Research Questions
Q. How do structural modifications (e.g., P1/P4 substituents) influence anticoagulant activity and selectivity?
- P1 Optimization : Replacing the 4-nitrophenyl group with a 4-methoxyphenyl enhances factor Xa (fXa) binding affinity while reducing metabolic instability .
- P4 Substitution : Neutral heterocycles (e.g., morpholine) improve oral bioavailability by balancing lipophilicity and solubility .
- SAR Insights :
Q. What analytical methods are validated for detecting impurities and degradation products?
- HPLC-MS/MS : Quantify impurities like RS1 (iodophenyl derivative) and RS2 (piperidinyl analog) using gradient elution (C18 column, acetonitrile/water mobile phase) .
- Forced Degradation Studies : Expose the compound to acidic/alkaline hydrolysis, oxidation (H2O2), and photolysis to identify labile sites (e.g., ester cleavage under basic conditions) .
- Stability-Indicating Assays : Validate methods per ICH guidelines (Q1A/Q2B) to ensure specificity and robustness .
Q. How can conflicting crystallographic or biological data be resolved during structural analysis?
- Crystallographic Contradictions :
- Biological Data Conflicts :
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Pharmacokinetics :
- Toxicity Screening :
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
